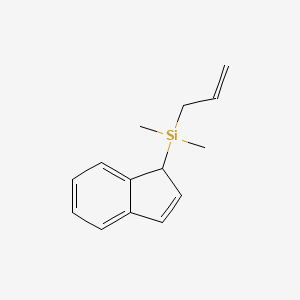
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The structure of this compound includes an indene moiety, a dimethylsilyl group, and a prop-2-en-1-yl group. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane typically involves the reaction of indene with dimethylchlorosilane and allylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalyst: A catalyst such as a transition metal complex may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Nucleophiles: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Silanols: Formed through oxidation reactions.
Siloxanes: Resulting from further oxidation or condensation reactions.
Substituted Silanes: Produced via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in diverse chemical reactions. The indene moiety provides aromatic stability, while the prop-2-en-1-yl group offers reactivity towards nucleophiles and electrophiles. These combined properties enable the compound to act as a versatile intermediate in chemical synthesis and as a functional material in various applications.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Inden-1-yl)(dimethyl)(methyl)silane: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
(1H-Inden-1-yl)(dimethyl)(phenyl)silane: Contains a phenyl group in place of the prop-2-en-1-yl group.
(1H-Inden-1-yl)(dimethyl)(ethyl)silane: Features an ethyl group instead of the prop-2-en-1-yl group.
Uniqueness
(1H-Inden-1-yl)(dimethyl)(prop-2-en-1-yl)silane is unique due to the presence of the prop-2-en-1-yl group, which imparts specific reactivity and properties not found in its analogs. This makes it particularly useful in applications requiring selective reactivity and stability.
Propiedades
Número CAS |
583029-93-0 |
|---|---|
Fórmula molecular |
C14H18Si |
Peso molecular |
214.38 g/mol |
Nombre IUPAC |
1H-inden-1-yl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C14H18Si/c1-4-11-15(2,3)14-10-9-12-7-5-6-8-13(12)14/h4-10,14H,1,11H2,2-3H3 |
Clave InChI |
CUVUEMMPVGSMTP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC=C)C1C=CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


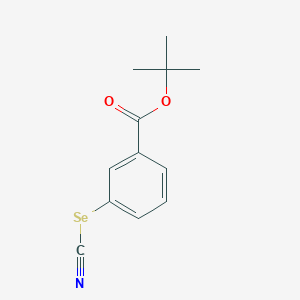
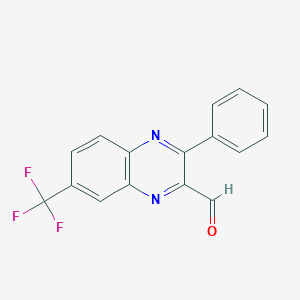
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)

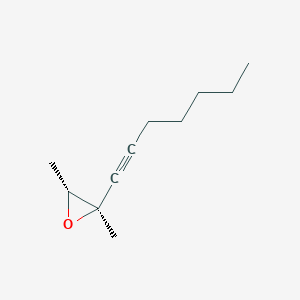
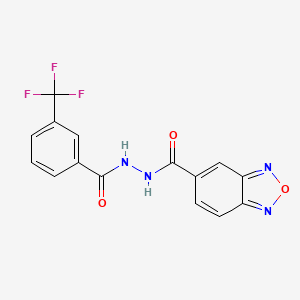
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
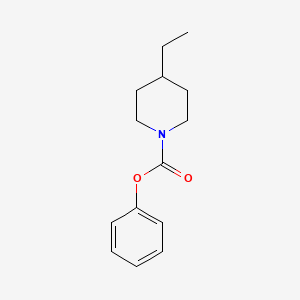
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)

